![molecular formula C14H21NO2 B6322482 [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol CAS No. 888070-00-6](/img/structure/B6322482.png)
[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol: is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound has gained attention in various fields of research and industry due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol typically involves the reaction of 2,6-dimethylphenol with morpholine in the presence of formaldehyde. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of 60°C. The product is then precipitated by pouring the reaction mixture into crushed ice and is purified by recrystallization from absolute ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions: [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry: [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on various biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: Its unique structure allows for the exploration of new drug targets and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
作用机制
The mechanism of action of [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol involves its interaction with specific molecular targets and pathways. The compound’s morpholine moiety allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
相似化合物的比较
Morpholine: A simple heterocyclic amine with a similar structure but lacking the phenyl and methanol groups.
2,6-Dimethylphenol: A phenolic compound with similar substituents on the aromatic ring but lacking the morpholine moiety.
4-Morpholinomethylphenol: A compound with a similar structure but different substituents on the aromatic ring.
Uniqueness: [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol is unique due to its combination of a morpholine moiety and a phenyl ring with a methanol group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry.
属性
IUPAC Name |
[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-7-15(8-12(2)17-11)9-13-3-5-14(10-16)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONKJTAOFMWANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
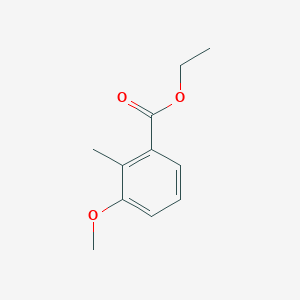
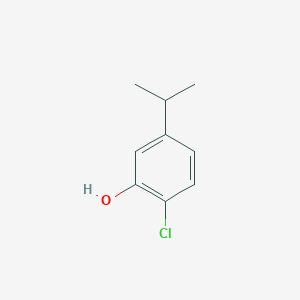
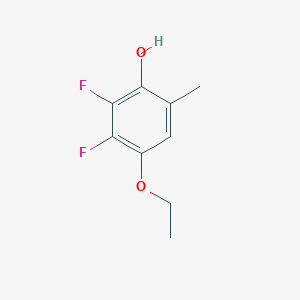
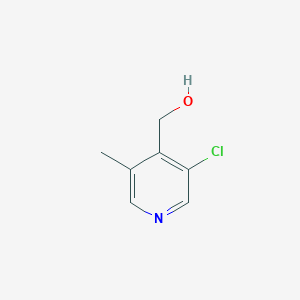
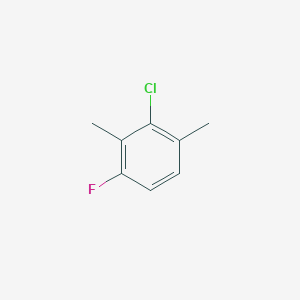
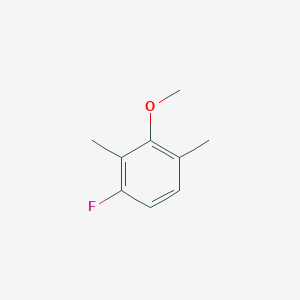
![(12Z)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B6322420.png)
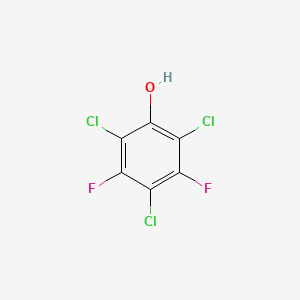
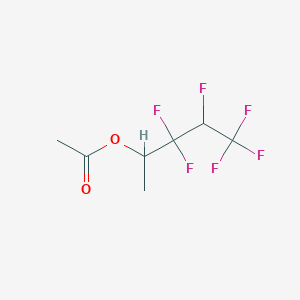
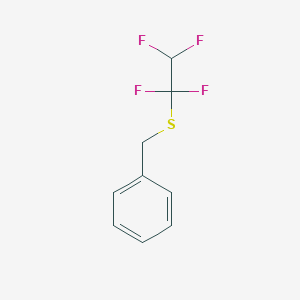
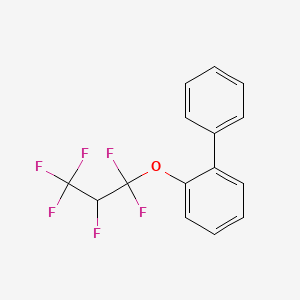
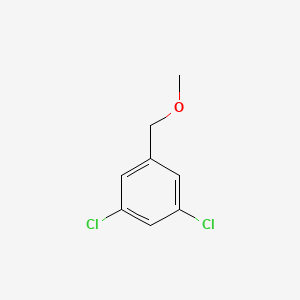
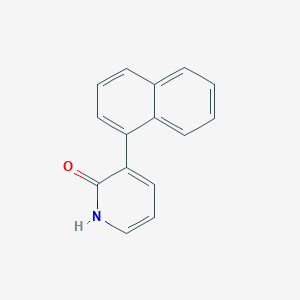
![11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid](/img/structure/B6322472.png)
